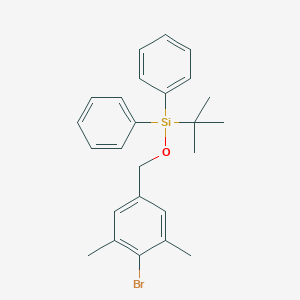

![molecular formula C19H20N4O2S B2977175 5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1321906-83-5](/img/structure/B2977175.png)

5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimido[4,5-d]pyrimidines are a class of compounds that have attracted considerable attention due to their high potential for application in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines – compounds that make up nucleic and folic acids – and exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive .

Synthesis Analysis

Two routes were proposed for the synthesis of pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-4-aminopyrimidines. Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc made it possible to access pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include acylation, cyclization, and reductive amination .Applications De Recherche Scientifique

Polyfunctional Fused Heterocyclic Compounds Synthesis

Research indicates the utility of related compounds in the synthesis of polyfunctional fused heterocyclic compounds, which are critical for developing novel therapeutic agents. For instance, compounds with similar structures have been reacted with different reagents to create a variety of heterocyclic derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Hassaneen et al., 2003).

Novel Derivatives for Anti-inflammatory and Analgesic Agents

Another study focused on synthesizing novel derivatives derived from related compounds as anti-inflammatory and analgesic agents. This research underscores the compound's potential as a precursor in developing medications with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).

Synthesis of Substituted Pyrimidinone

The compound's framework has also been utilized to synthesize new substituted pyrimidinones with unsaturated side chains, highlighting its role in generating compounds with potential biological activities (Harutyunyan et al., 2018).

Development of Isoxazolo and Thiazolopyrimidines

Related chemical frameworks have facilitated the synthesis of isoxazolo and thiazolopyrimidines, introducing a new ring system with possible pharmacological applications. This study exemplifies the compound's utility in crafting structurally novel heterocyclic systems with potential therapeutic benefits (Abdel-fattah et al., 1998).

Antimicrobial Activity Studies

Moreover, derivatives of similar compounds have been synthesized and evaluated for their in vitro antibacterial activity, suggesting the compound's relevance in discovering new antimicrobial agents. This aligns with the ongoing search for effective treatments against resistant microbial strains (Shukla et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrimido[4,5-d]pyrimidines, have been known to inhibit key enzymes like phosphodiesterase, dihydrofolate reductase, raf kinase, and p38 protein kinase . These enzymes play crucial roles in various cellular processes, including cell proliferation, inflammation, and immune response.

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation, inflammation, and immune response .

Result of Action

Based on the potential targets of similar compounds, it can be inferred that this compound may exhibit antiproliferative, antioxidant, anti-inflammatory, and antimicrobial effects .

Safety and Hazards

Orientations Futures

Future research in this area could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, more studies are needed to understand the specific properties and potential applications of “5-(cinnamylthio)-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione”.

Propriétés

IUPAC Name |

7-ethyl-1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S/c1-4-14-20-16-15(18(24)23(3)19(25)22(16)2)17(21-14)26-12-8-11-13-9-6-5-7-10-13/h5-11H,4,12H2,1-3H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBAXKUZDFPYCGA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2977095.png)

![6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate](/img/structure/B2977099.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2977100.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2977104.png)

![N-(4-bromophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2977105.png)